molecular formula C10H11F3N2O3 B3023380 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol CAS No. 115416-49-4

3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol

Cat. No.: B3023380
CAS No.: 115416-49-4
M. Wt: 264.2 g/mol
InChI Key: KLTFJGOLYNHARU-UHFFFAOYSA-N
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Description

3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol is an organic compound that features a nitro group, a trifluoromethyl group, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol typically involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with an appropriate propanol derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol is unique due to its specific combination of functional groups and their positions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-[4-nitro-2-(trifluoromethyl)anilino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3/c11-10(12,13)8-6-7(15(17)18)2-3-9(8)14-4-1-5-16/h2-3,6,14,16H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTFJGOLYNHARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387802
Record name 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115416-49-4
Record name 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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